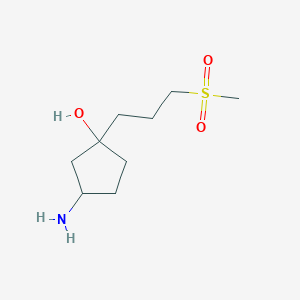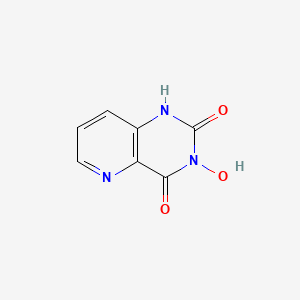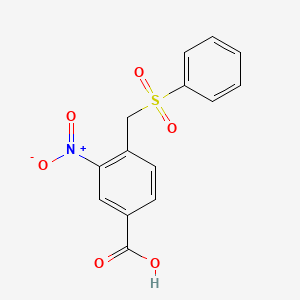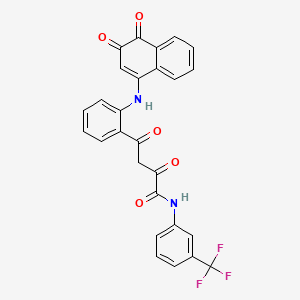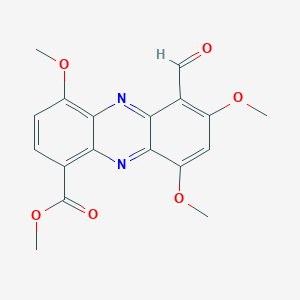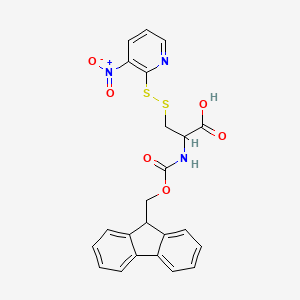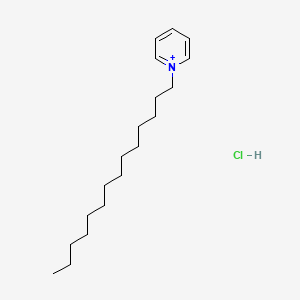
1-Tetradecylpyridin-1-ium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Tetradecylpyridin-1-ium;hydrochloride can be synthesized through the reaction of 1-bromotetradecane with pyridine. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The product is then purified through recrystallization or other suitable methods .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Tetradecylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Complex Formation: It can form complexes with various metal ions, which can be utilized in different applications.
Common reagents used in these reactions include strong nucleophiles like hydroxide ions, and the reactions are typically carried out under mild to moderate conditions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-Tetradecylpyridin-1-ium;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Its antimicrobial properties make it useful in biological studies, particularly in inhibiting the growth of bacteria and fungi.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent in medical formulations.
Mechanism of Action
The antimicrobial activity of 1-Tetradecylpyridin-1-ium;hydrochloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of bacteria, fungi, and viruses .
Comparison with Similar Compounds
1-Tetradecylpyridin-1-ium;hydrochloride can be compared with other quaternary ammonium compounds, such as:
Cetylpyridinium chloride: Similar in structure but with a longer alkyl chain, making it more hydrophobic and potentially more effective as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative, with a broader spectrum of antimicrobial activity.
Dodecylpyridinium chloride: Similar in structure but with a shorter alkyl chain, affecting its solubility and surfactant properties.
Each of these compounds has unique properties that make them suitable for specific applications, and the choice of compound depends on the desired characteristics and performance in a given application .
Properties
Molecular Formula |
C19H35ClN+ |
|---|---|
Molecular Weight |
312.9 g/mol |
IUPAC Name |
1-tetradecylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C19H34N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1; |
InChI Key |
YFVBASFBIJFBAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


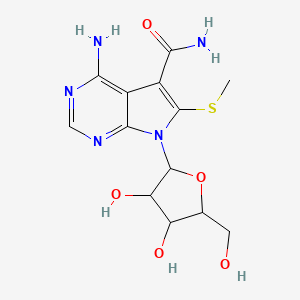

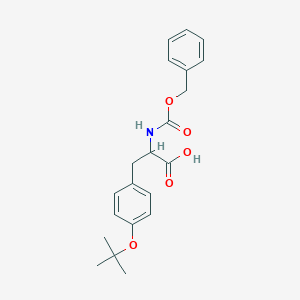

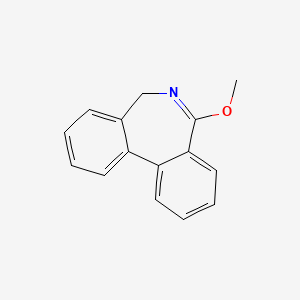

![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)
